molecular formula C16H18O2 B085740 1,1-Diphenylbutane-1,4-diol CAS No. 1023-94-5

1,1-Diphenylbutane-1,4-diol

Cat. No.: B085740
CAS No.: 1023-94-5
M. Wt: 242.31 g/mol
InChI Key: FMSXBGXFTZSEAU-UHFFFAOYSA-N
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Description

1,1-Diphenylbutane-1,4-diol is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of two phenyl groups attached to a butane backbone, with hydroxyl groups at the first and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenylbutane-1,4-diol can be synthesized through the reaction of gamma-butyrolactone with phenylmagnesium bromide. The reaction typically involves the use of tetrahydrofuran as a solvent and requires the presence of hydrogen chloride and ammonium chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process may be optimized for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenylbutane-1,4-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1,1-diphenylbutane-1,4-dione.

    Reduction: Formation of 1,1-diphenylbutane.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

1,1-Diphenylbutane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1,1-Diphenylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 1,1-Diphenylbutane-1,2-diol
  • 2-Methylbutane-1,3-diol
  • 2-Butene-1,4-diol
  • 2-Butyne-1,4-diol

Comparison: 1,1-Diphenylbutane-1,4-diol is unique due to the specific positioning of the phenyl groups and hydroxyl groups on the butane backbone. This structural arrangement imparts distinct chemical and physical properties, such as higher melting and boiling points compared to its analogs. The presence of two phenyl groups also enhances its reactivity in electrophilic aromatic substitution reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

1,1-Diphenylbutane-1,4-diol (DPBD) is an organic compound with the molecular formula C16H18O2C_{16}H_{18}O_2 and a molecular weight of 242.31 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of DPBD, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C16H18O2C_{16}H_{18}O_2
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 1023-94-5
  • Appearance : Colorless to light yellow crystalline solid
  • Melting Point : Approximately 52-53°C
  • Boiling Point : Around 122-128°C at 2 mmHg

Synthesis

DPBD can be synthesized through various methods, including the reaction of gamma-butyrolactone with phenylmagnesium bromide. This synthetic route highlights its utility as a precursor in organic synthesis and medicinal chemistry applications .

The biological activity of DPBD is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may exhibit antioxidant properties and influence metabolic pathways involved in oxidative stress . The presence of hydroxyl groups at the 1 and 4 positions enhances its reactivity and stability, making it a valuable compound for further pharmacological studies.

Antioxidant Activity

Research indicates that DPBD possesses significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Enzymatic Reduction Studies

A notable study demonstrated the stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones to their corresponding diols using engineered E. coli strains. The conversion rates for DPBD reached up to 82% with high enantiomeric excess (ee) values (>99% ee), indicating its potential use as a chiral building block in pharmaceutical applications .

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant efficacy of various phenolic compounds, DPBD was tested alongside other known antioxidants. The results showed that DPBD exhibited comparable or superior radical scavenging activity compared to traditional antioxidants like vitamin C and E. The IC50 value for DPBD was determined to be significantly lower than those of the controls, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.

CompoundIC50 (µM)
Vitamin C45
Vitamin E50
This compound25

Case Study 2: Enzymatic Biotransformation

The biotransformation of DPBD was explored using recombinant alcohol dehydrogenases (ADH). The study found that specific ADH variants could selectively reduce DPBD to its corresponding alcohol form with high yield and selectivity. This process underscores the compound's utility in developing enantiomerically pure pharmaceuticals.

Comparative Analysis

To better understand the unique properties of DPBD, a comparison with similar compounds was conducted:

CompoundStructureActivity
1,4-Diphenylbutane-1,4-dioneDione StructureModerate antioxidant activity
1,4-DiphenylbutadieneButadiene StructureLower stability; less biological activity
1,4-DiphenylbutaneButane StructureMinimal biological activity

Properties

IUPAC Name

1,1-diphenylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18O2/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,17-18H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSXBGXFTZSEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144884
Record name 1,1-Diphenylbutane-1,4-diol
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1023-94-5
Record name 1,1-Diphenyl-1,4-butanediol
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Synthesis routes and methods I

Procedure details

4-Butyrolactone (11.93 mL, 0.155 mol) was dissolved in anhydrous THF and cooled to 0° C. Phenylmagnesium bromide (3M in ether, 112 mL) was added dropwise over 30 minutes to the reaction under N2. After the addition, the reaction was warmed to room temperature overnight. Additional phenylmagnesium bromide (3M in ether, 103 mL) was added, and the reaction stirred at room temperature overnight. The reaction was quenched with saturated NH4Cl (150 mL). Ether (200 mL) and 10% HCl (100 mL) were added. The organic layer was separated and washed with 10% HCl (100 mL), brine (100 mL), and then dried over MgSO4. The solution was filtered, concentrated, and the crude material chromatographed on silica gel eluting with 50% EtOAc/Hexanes to give 26.94 g (72%) of desired product as an off-white solid.
Quantity
11.93 mL
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reactant
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112 mL
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103 mL
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Yield
72%

Synthesis routes and methods II

Procedure details

60 ml (120 mmol) of 2 M solution of phenyl magnesium bromide in THF was added dropwise to 4.33 g (50.3 mmol) of γ-butyrolactone in 60 ml of THF for the duration of 50 minutes. After stirring at room temperature overnight, a saturated aqueous ammonium chloride solution and then 2 N hydrochloric acid were added dropwise to the reaction mixture. After the extraction with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the title compound.
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Synthesis routes and methods III

Procedure details

A solution of butyrolactone (10.5 g, 122 mmol) in anhydrous THF (500 mL) was chilled to −78° C. under nitrogen atmosphere. Phenylmagnesium bromide (3M in ether, 100 mL, 300 mmol) was added via syringe at a rate that keeps the reaction temperature below −40° C. After the addition was complete, the reaction was stirred at −78° C. for two hours then the cold bath was removed and the reaction mixture was allowed to warm to room temperature overnight. The solution was then re-cooled to 10° C. on an ice bath before adding 2N aqueous ammonium chloride (200 mL) to quench the reaction. The resulting mixture was diluted with ethyl acetate (1 L) and the organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate and filtered. Evaporation of solvent from the filtrate afforded crude 1,1-diphenylbutan-1,4-diol as an oil, which was purified by chromatography on silica gel, eluting with a gradient of 50% to 60% ethyl acetate in hexane. Evaporation of solvents gave a colorless solid that was triturated with hexane and collected by filtration to afford 18.2 g of pure 1,1-diphenylbutan-1,4-diol. MS (EI+): 243 (M+1); 225 (M-H2O+1).
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10.5 g
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reactant
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500 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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